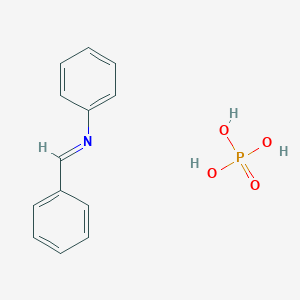
N,1-diphenylmethanimine;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-diphenylmethanimine;phosphoric acid is a compound that combines the properties of an imine and a phosphoric acid The imine group is characterized by a nitrogen atom double-bonded to a carbon atom, while the phosphoric acid group contains a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,1-diphenylmethanimine can be synthesized by the reaction of 4-chlorobenzaldehyde with aniline in ethanol at 85°C using a microwave reactor . This method is efficient and provides a high yield of the desired imine derivative.
Phosphoric acid is typically prepared by the reaction of phosphorus pentoxide with water or by the oxidation of phosphorus compounds. Industrially, it is produced by the wet process, which involves the reaction of sulfuric acid with phosphate rock, resulting in phosphoric acid and calcium sulfate as a byproduct .
Analyse Des Réactions Chimiques
Types of Reactions
N,1-diphenylmethanimine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine can be reduced to form amines.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the imine group under mild conditions.
Major Products
Oxidation: Oxides of the imine group.
Reduction: Corresponding amines.
Substitution: Substituted imine derivatives.
Applications De Recherche Scientifique
N,1-diphenylmethanimine;phosphoric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of N,1-diphenylmethanimine;phosphoric acid involves its interaction with molecular targets through its imine and phosphoric acid groups. The imine group can form covalent bonds with nucleophiles, while the phosphoric acid group can participate in hydrogen bonding and coordination with metal ions . These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone-imine: Similar structure but lacks the phosphoric acid group.
Phenylamine: Contains an amine group instead of an imine group.
Phosphonic acid: Contains a phosphorus atom bonded to three oxygen atoms and one carbon atom, similar to phosphoric acid but with different properties.
Uniqueness
N,1-diphenylmethanimine;phosphoric acid is unique due to the combination of an imine group and a phosphoric acid group in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
62729-76-4 |
|---|---|
Formule moléculaire |
C13H14NO4P |
Poids moléculaire |
279.23 g/mol |
Nom IUPAC |
N,1-diphenylmethanimine;phosphoric acid |
InChI |
InChI=1S/C13H11N.H3O4P/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;1-5(2,3)4/h1-11H;(H3,1,2,3,4) |
Clé InChI |
YJQDULZKRYAAPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NC2=CC=CC=C2.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


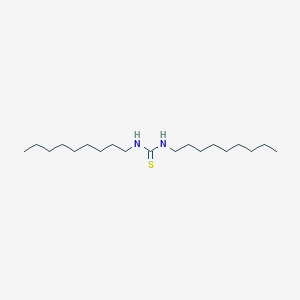
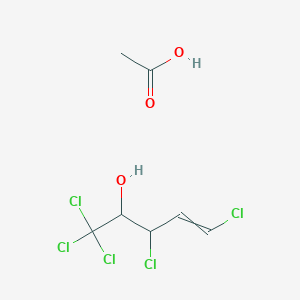
![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)



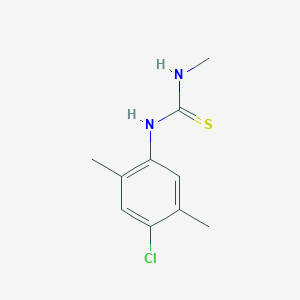

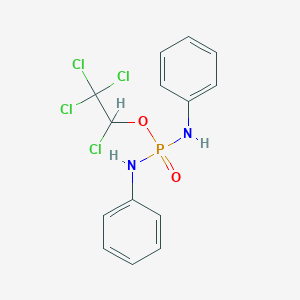
![4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline](/img/structure/B14512779.png)

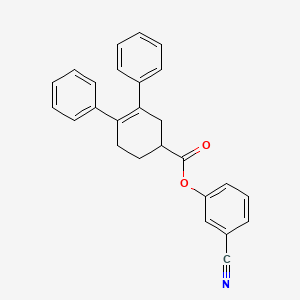
![(2E)-1-(2-Hydroxyphenyl)-2-[(3-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14512797.png)
![2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine](/img/structure/B14512798.png)
